Diethyl n-isopropylsulfamide
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Overview
Description
Diethyl n-isopropylsulfamide is an organic compound with the molecular formula C7H18N2O2S It is a sulfamide derivative, characterized by the presence of both diethyl and isopropyl groups attached to the nitrogen atoms of the sulfamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl n-isopropylsulfamide typically involves the reaction of diethylamine with isopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Diethylamine+Isopropylsulfonyl chloride→Diethyl n-isopropylsulfamide+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or acetone can enhance the solubility of reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Diethyl n-isopropylsulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamide group into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropyl or diethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Diethyl n-isopropylsulfamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamide derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which diethyl n-isopropylsulfamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-isopropylsulfamide: Similar in structure but with a methyl group instead of diethyl groups.
N-Ethyl-N-isopropylsulfamide: Contains an ethyl group instead of diethyl groups.
N-Propyl-N-isopropylsulfamide: Features a propyl group in place of diethyl groups.
Uniqueness
Diethyl n-isopropylsulfamide is unique due to the presence of both diethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
Properties
Molecular Formula |
C7H18N2O2S |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-(diethylsulfamoylamino)propane |
InChI |
InChI=1S/C7H18N2O2S/c1-5-9(6-2)12(10,11)8-7(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
BMPLKMYSNOSSGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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